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Compound of Interest

Compound Name: (S)-2-(4-Fluorophenyl)propan-1-ol

Cat. No.: B3268905

A Technical Guide to (S)-2-(4-Fluorophenyl)propan-
1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for (S)-2-(4-Fluorophenyl)propan-1-ol is limited in
publicly available literature. This guide has been compiled using data from its non-fluorinated
analog, 2-phenylpropan-1-ol, and general principles of organic chemistry and pharmacology.
The information provided should be used as a reference and a guide for further experimental
investigation.

Core Properties

(S)-2-(4-Fluorophenyl)propan-1-ol is a chiral aromatic alcohol. The introduction of a fluorine
atom to the phenyl ring can significantly influence its physical, chemical, and biological
properties compared to its non-fluorinated counterpart, 2-phenylpropan-1-ol. Fluorine's high
electronegativity can affect the molecule's acidity, lipophilicity, and metabolic stability, which are
critical parameters in drug design.

Physicochemical Properties

Quantitative data for (S)-2-(4-Fluorophenyl)propan-1-ol is not readily available. The table
below summarizes the known properties of the racemic 2-(4-Fluorophenyl)propan-1-ol and the
well-characterized non-fluorinated analog, 2-phenylpropan-1-ol, to provide an estimated profile.
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2-(4- 2-Phenylpropan-1-
Property Fluorophenyl)prop ol (Racemic)[1][2] Notes
an-1-ol (Racemic) [31[4]

The CAS number for
the specific (S)-

CAS Number 59667-20-8[5] 1123-85-9[2] _
enantiomer was not
found.

Molecular Formula CoH11FO CoH120[1][2][4]

Molecular Weight 154.18 g/mol 136.19 g/mol [1][2][4]

) o Likely to be a liquid at

Appearance Not available Colorless liquid[1]
room temperature.
The fluorine atom may

3 _ , 110-111 °C at 10 ,
Boiling Point Not available slightly alter the
mmHg[2][3] . :
boiling point.
Expected to be slightly
_ _ 0.975 g/mL at 25 °C[2] _

Density Not available 3] higher due to the
fluorine atom.

Refractive Index Not available n20/D 1.526[2][3]

Slightly soluble in Fluorination may
Solubility Not available water; soluble in oils decrease water

and ethanol[1]

solubility.

Spectral Data

Specific spectral data for (S)-2-(4-Fluorophenyl)propan-1-ol is not available. However, based

on the structure and data for analogous compounds like 2-(4-Fluorophenyl)propanal[6] and 2-

phenylpropan-1-ol[7], the following spectral characteristics can be anticipated:

» 1H NMR: Signals corresponding to the aromatic protons (split into two doublets of doublets

due to fluorine coupling), a multiplet for the methine proton, a doublet for the methyl group,

and signals for the methylene and hydroxyl protons.
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e 13C NMR: Aromatic carbons will show splitting due to C-F coupling. Signals for the methyl,
methine, and methylene carbons are also expected.

» IR Spectroscopy: A broad absorption band for the O-H stretch (around 3300 cm~1), C-H
stretching of aromatic and aliphatic groups, and a strong C-F stretching band.

e Mass Spectrometry: The molecular ion peak (m/z = 154.18) and characteristic fragmentation
patterns involving the loss of water and the benzylic fragment.

Proposed Synthesis and Experimental Protocols
Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-
1-ol

A common and effective method for the synthesis of chiral alcohols is the asymmetric reduction
of the corresponding prochiral ketone. The following proposed synthesis pathway is based on
well-established chemical transformations.

Synthesis of Precursor
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o del >
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Asymmetric Reduction

A
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(e.g., (S)-CBS reagent)
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Proposed synthetic workflow for (S)-2-(4-Fluorophenyl)propan-1-ol.
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Experimental Protocol: Asymmetric Reduction

o Preparation of the Ketone: 2-(4-Fluorophenyl)propan-2-one can be synthesized from 4-

fluorophenylacetic acid by conversion to the acid chloride followed by reaction with a

methylating agent like methylmagnesium bromide.

e Asymmetric Reduction:

o

Dissolve 2-(4-Fluorophenyl)propan-2-one in an anhydrous aprotic solvent (e.g.,
tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to a low temperature (e.g., -78 °C).

Slowly add a solution of a chiral reducing agent, such as the (S)-Corey-Bakshi-Shibata
(CBS) reagent. The choice of the (S)-enantiomer of the catalyst is crucial for obtaining the
(S)-enantiomer of the alcohol.

Stir the reaction mixture at the low temperature for a specified period until the reaction is
complete (monitored by TLC or GC).

Quench the reaction by the slow addition of a proton source (e.g., methanol or saturated
aqueous ammonium chloride).

Allow the mixture to warm to room temperature.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer
with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure (S)-2-(4-
Fluorophenyl)propan-1-ol.

Analytical Protocols for Chiral Purity Determination

The enantiomeric excess (e.e.) of the synthesized alcohol is a critical parameter. Chiral gas

chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral

solvating agents are common methods for this determination.[8][9]
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Workflow for the chiral analysis of (S)-2-(4-Fluorophenyl)propan-1-ol.

Experimental Protocol: Chiral GC Analysis[8]

» Derivatization (Optional but Recommended): Convert the alcohol to a less polar derivative,
such as an acetate ester, by reacting it with acetic anhydride in the presence of a catalyst
like iodine. This can improve the resolution of the enantiomers on a chiral column.

e GC Conditions:

o Column: Use a chiral stationary phase column, such as one based on cyclodextrins (e.g.,
CP Chirasil-DEX CB).

o Carrier Gas: Hydrogen or Helium.
o Injector and Detector Temperature: Typically set around 230-250 °C.

o Oven Temperature Program: An appropriate temperature gradient should be optimized to
achieve baseline separation of the two enantiomer peaks.
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e Analysis: Inject a dilute solution of the derivatized or underivatized alcohol. The ratio of the
peak areas of the two enantiomers is used to calculate the enantiomeric excess.

Potential Pharmacological Significance and Future
Directions

While there is no specific pharmacological data for (S)-2-(4-Fluorophenyl)propan-1-ol, its
structural motifs are present in various biologically active molecules. The phenylpropanoid
backbone is a common feature in many natural products with a wide range of biological
activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11]

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance
metabolic stability, binding affinity, and bioavailability of drug candidates.[12] For instance,
fluorinated analogs of various compounds have shown promise as enzyme inhibitors and
receptor modulators.

(S)-2-(4-Fluorophenyl)propan-1-ol

v v
4-Fluorophenyl Group Chiral Propanol Sidechain
M Yy

Potential Biological Activity
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Conceptual relationship between structure and potential biological activity.

Areas for Future Research:

e Enzyme Inhibition: The structure of (S)-2-(4-Fluorophenyl)propan-1-ol makes it a candidate
for screening against various enzymes, such as kinases, phosphatases, and metabolic
enzymes like cytochrome P450s.
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» Receptor Binding: Its potential to interact with receptors in the central nervous system, such
as those for neurotransmitters, could be explored, especially given that structurally related
compounds have shown activity at NMDA receptors.[13]

o Antimicrobial Activity: Phenylpropanoids are known for their antimicrobial properties. The
fluorinated analog could be tested against a panel of bacteria and fungi.

e Prodrug Development: The primary alcohol group provides a handle for derivatization to
create prodrugs with improved pharmacokinetic properties.

In conclusion, while direct experimental data on (S)-2-(4-Fluorophenyl)propan-1-ol is scarce,
its structural features suggest it is a molecule of interest for further investigation in medicinal
chemistry and drug discovery. The protocols and data presented in this guide provide a
foundation for researchers to synthesize, characterize, and evaluate the biological potential of
this chiral compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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